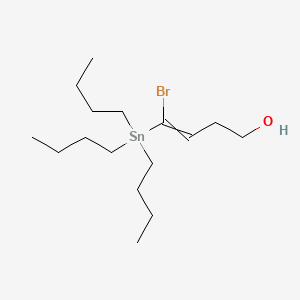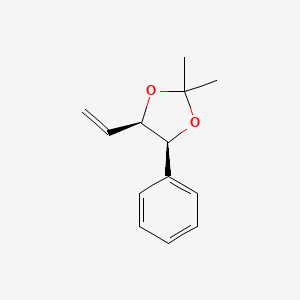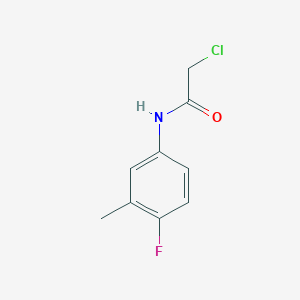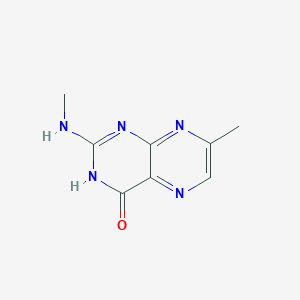
CID 78064674
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78064674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its utility and potential.
Preparation Methods
The synthesis of CID 78064674 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of cyclodextrins to form inclusion complexes . This method enhances the solubility and stability of the compound, making it more suitable for various applications. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
CID 78064674 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, N, N-dimethylformamide, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
CID 78064674 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects, particularly in treating specific diseases. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 78064674 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
CID 78064674 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups . The distinct properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications. Understanding these differences can help researchers choose the most appropriate compound for their specific needs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study. Further research into its mechanisms of action and comparison with similar compounds can provide deeper insights into its utility and potential benefits.
Properties
Molecular Formula |
C9H15N2Si |
|---|---|
Molecular Weight |
179.31 g/mol |
InChI |
InChI=1S/C9H15N2Si/c1-10(2)8-6-5-7-9(12-8)11(3)4/h5-7H,1-4H3 |
InChI Key |
INCAILOVPMOYEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=[Si]C(=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)



![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)


